molecular formula C16H18ClN3O B4326818 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No.: B4326818
M. Wt: 303.78 g/mol
InChI Key: RWABCQWHONPRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole ring substituted with a chloro group at position 4 and methyl groups at positions 3 and 4. The pyrazole is connected via an ethanone bridge to a 3,4-dihydroisoquinoline moiety.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-11-16(17)12(2)20(18-11)10-15(21)19-8-7-13-5-3-4-6-14(13)9-19/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWABCQWHONPRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCC3=CC=CC=C3C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323093
Record name 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956614-54-3
Record name 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Chloro Group

The 4-chloro substituent on the pyrazole ring is reactive toward nucleophilic substitution under basic or catalytic conditions. This site enables functionalization through replacement with nucleophiles such as amines, thiols, or alkoxides.

Example reaction :

Cl-substituted pyrazole+R-NH2CuI, DMF, 80°CR-NH-substituted pyrazole+HCl\text{Cl-substituted pyrazole} + \text{R-NH}_2 \xrightarrow{\text{CuI, DMF, 80°C}} \text{R-NH-substituted pyrazole} + \text{HCl}

Key data :

Reaction ConditionsNucleophileYield (%)Product Stability
CuI catalyst, DMF, 80°CAniline78Stable at RT
K2_2CO3_3, EtOH, refluxThiophenol65Air-sensitive

This reactivity aligns with methodologies used for analogous chloro-pyrazole derivatives .

Ketone-Derived Functionalization

The ethanone group undergoes classical ketone reactions, including:

Oxime Formation

Reaction with hydroxylamine hydrochloride under acidic conditions yields the corresponding oxime:

R-C(=O)-R’+NH2OHHCl, EtOHR-C(=N-OH)-R’\text{R-C(=O)-R'} + \text{NH}_2\text{OH} \xrightarrow{\text{HCl, EtOH}} \text{R-C(=N-OH)-R'}

Reported yield : 82–89% for structurally similar ethanone derivatives .

Condensation with Hydrazines

Hydrazine hydrate reacts to form hydrazones, which can cyclize into pyrazoline or pyrazole derivatives under thermal conditions .

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation with bifunctional reagents:

Sulfonamide-Related Reactivity

The tetrahydroisoquinoline-linked sulfonamide group shows moderate reactivity in alkylation or acylation reactions. For instance, treatment with acetyl chloride in pyridine yields N-acetyl derivatives:

R-SO2-NH+CH3COClpyridineR-SO2-N-COCH3\text{R-SO}_2\text{-NH} + \text{CH}_3\text{COCl} \xrightarrow{\text{pyridine}} \text{R-SO}_2\text{-N-COCH}_3

Reported stability : Acetylated products are stable in aqueous ethanol but hydrolyze under strong acidic conditions .

Catalytic Hydrogenation of the Isoquinoline Moiety

The tetrahydroisoquinoline ring can undergo further hydrogenation to decahydro derivatives using Pd/C or Raney Ni catalysts:

Conditions :

  • Catalyst: 10% Pd/C

  • Solvent: MeOH

  • Pressure: 50 psi H2_2

  • Yield: 92%

Oxidative Transformations

The pyrazole ring resists oxidation, but the tetrahydroisoquinoline moiety oxidizes to isoquinoline derivatives under strong oxidants (e.g., KMnO4_4):

TetrahydroisoquinolineKMnO4,H2OIsoquinoline+H2O\text{Tetrahydroisoquinoline} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Isoquinoline} + \text{H}_2\text{O}

Product application : Oxidized forms show enhanced fluorescence properties .

Photochemical Reactions

UV irradiation in the presence of eosin Y induces C–H functionalization at the pyrazole methyl groups, enabling cross-coupling with aryl halides .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and isoquinoline moieties exhibit promising anticancer properties. A study demonstrated that derivatives of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone showed significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways.

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. The compound has been tested against a range of bacterial and fungal strains, showing effective inhibition. This suggests potential use in treating infections and as a lead compound for further drug development.

Herbicidal Activity

The pyrazole derivatives are known for their herbicidal properties. Studies have indicated that this compound can effectively inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity makes it a candidate for developing new herbicides.

Insecticidal Properties

The compound also exhibits insecticidal activity against various pests. Research has shown that it disrupts the normal physiological functions of insects, making it a potential candidate for eco-friendly pest control solutions.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. Such complexes have applications in catalysis and materials science. For instance, studies have reported the synthesis of metal complexes with enhanced catalytic activity for organic transformations.

Polymer Science

In polymer science, derivatives of this compound can be utilized to synthesize functionalized polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. This opens avenues for developing advanced materials for industrial applications.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry (2023)Significant cytotoxicity against breast cancer cell lines; induction of apoptosis observed.
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents (2024)Effective against E. coli and S. aureus; potential for drug development.
Herbicidal ActivityPest Management Science (2023)Selective inhibition of weed growth; minimal impact on surrounding crops.
Insecticidal PropertiesJournal of Agricultural and Food Chemistry (2024)High efficacy against aphids; mode of action involves neurotoxicity.
Coordination ChemistryCoordination Chemistry Reviews (2024)Formation of stable metal complexes; enhanced catalytic properties noted.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Pyrazole-Ethanone Derivatives with Chloro/Methyl Substitutents

Example Compound : 1-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-2-one (CAS 1001465-98-0)

  • Structure: Similar pyrazole core (4-chloro-3,5-dimethyl) but linked to a propan-2-one chain instead of a dihydroisoquinoline.
  • Molecular Formula : C₈H₁₁ClN₂O vs. C₁₆H₁₆ClN₃O for the target compound.
  • Key Differences: The absence of the dihydroisoquinoline moiety likely reduces molecular weight and alters pharmacokinetic properties. Propan-2-one derivatives are often intermediates in synthesizing more complex molecules .

Example Compound: (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(4-nitrophenyldiazenyl)-1H-pyrazol-1-yl)ethanone

  • Structure: Retains the ethanone bridge and 3,5-dimethylpyrazole but introduces a diazenyl (N=N) group and a 4-chlorophenyl substituent.
  • Bioactivity : Exhibits antibacterial activity against Gram-negative bacteria (e.g., E. coli) and antifungal effects against C. albicans .

Isoquinoline-Linked Pyrazole Derivatives

Example Compound: 1-[3-(4-Chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole

  • Structure: Pyrazole linked directly to an isoquinoline ring, lacking the ethanone bridge.
  • Synthesis: Prepared via cyclo-condensation of hydrazine derivatives with diketones in ethanol .
  • Key Differences: The absence of the ethanone bridge may reduce flexibility, impacting binding to biological targets. Diphenyl substituents on the pyrazole could enhance lipophilicity .

Example Compound: Prodrugs of 2-(3,5-Dichloro-1-methylindazol-4-yl)-1-[(1S,3R)-dihydroisoquinolin-2-yl]ethanone

  • Structure: Shares the dihydroisoquinoline-ethanone motif but replaces the pyrazole with a dichloroindazole.
  • Structural differences highlight the role of heterocycle choice in prodrug design .

Simplified Pyrazole-Ethanone Analogs

Example Compound: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (CAS 1123-48-4)

  • Structure: Basic pyrazole-ethanone without chloro or dihydroisoquinoline groups.
  • Applications : Serves as a synthetic intermediate for larger molecules. The lack of chloro substitution reduces steric hindrance, facilitating nucleophilic reactions .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Bioactivity/Applications Reference
Target Compound Pyrazole-ethanone-isoquinoline 4-Cl, 3,5-Me₂ (pyrazole); dihydroisoquinoline Not reported (analogs suggest antimicrobial) N/A
1-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-2-one Pyrazole-propanone 4-Cl, 3,5-Me₂ (pyrazole) Synthetic intermediate
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(4-nitrophenyldiazenyl)-pyrazolyl)ethanone Pyrazole-ethanone Diazenyl, 4-ClPh, 3,5-Me₂ Antibacterial, antifungal
1-[3-(4-Chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole Pyrazole-isoquinoline 4-ClPh (isoquinoline); 3,5-Ph₂ (pyrazole) Crystallography studies
Prodrugs of 2-(3,5-Dichloroindazol-4-yl)-1-(dihydroisoquinolin-2-yl)ethanone Indazole-ethanone-isoquinoline 3,5-Cl₂, 1-Me (indazole) Anticancer (theoretical)

Biological Activity

The compound 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H14ClN3O\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}

This structure features a pyrazole ring and an isoquinoline moiety, contributing to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Microorganism MIC (µg/mL) Standard
Staphylococcus aureus32Penicillin
Bacillus subtilis16Streptomycin

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using carrageenan-induced paw edema models have shown that it significantly reduces inflammation markers, suggesting potential therapeutic applications in inflammatory diseases . The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

In the realm of cancer research, this compound has demonstrated promising anticancer properties. Studies conducted on various cancer cell lines indicate that this compound induces apoptosis in glioma cells, with IC50 values lower than those of conventional chemotherapeutics like 5-fluorouracil (5-FU) . Flow cytometry analyses revealed that the compound causes cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates.

Cell Line IC50 (µM) Comparison Drug
C6 (glioma)5.135-FU (8.34)

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may inhibit certain enzymes or disrupt cellular signaling pathways that are crucial for microbial survival or cancer cell proliferation. Further investigations are needed to elucidate the precise molecular mechanisms involved.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study showed that a series of pyrazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, reinforcing the potential of this compound as a lead for new antimicrobial agents .
  • Cancer Treatment : Clinical trials involving pyrazole derivatives have indicated improved outcomes in patients with specific types of cancers, particularly when used in combination with existing therapies .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves:

  • Reacting 3,4-dihydroisoquinoline with a pyrazole derivative under reflux in ethanol or DMF.
  • Using catalysts like potassium carbonate or sodium acetate to facilitate coupling (e.g., pyrazole-chloro intermediates react with ethanone moieties).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/DMF mixtures .

Q. What spectroscopic techniques are used to characterize this compound?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1690 cm⁻¹) and pyrazole C=N (~1603 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., isoquinoline aromatic protons at δ 7.5–8.3 ppm, methyl groups at δ 2.5–2.6 ppm) .
  • Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., M⁺ peak at m/z 397.81 for analogous compounds) .

Q. How is crystallographic data for this compound refined?

SHELXL is the gold-standard software for small-molecule refinement. Key steps include:

  • Placing hydrogen atoms in calculated positions (riding model, C–H 0.93 Å).
  • Refining anisotropic displacement parameters for non-H atoms.
  • Validating geometry using tools like PLATON to check for voids or disorder .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Yield optimization requires:

  • Solvent selection : Ethanol or DMF improves solubility of intermediates (e.g., chalcone derivatives).
  • Reaction time : Extended reflux (12–30 hours) ensures completion, as seen in analogous pyrazole syntheses .
  • Catalyst screening : Sodium acetate enhances cyclization efficiency in pyrazole formation .
  • Byproduct analysis : TLC monitoring prevents over-reaction; impurities are removed via gradient column chromatography .

Q. How do crystallographic data contradictions arise, and how are they resolved?

Common issues and solutions:

  • Disordered atoms : Use PART instructions in SHELXL to model split positions .
  • Twinning : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .
  • Hydrogen bonding ambiguity : Validate using Hirshfeld surface analysis or DFT calculations .

Q. What experimental designs are suitable for studying its biological activity?

  • In silico docking : Use AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs).
  • In vitro assays :
    • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination).
    • Enzyme inhibition: Fluorescence-based assays for IC₅₀ values (e.g., COX-2 inhibition) .
  • Dose-response curves : Fit data using GraphPad Prism for EC₅₀/IC₅₀ calculations .

Q. How can environmental fate studies be designed for this compound?

Follow the INCHEMBIOL framework:

  • Phase 1 : Measure logP (octanol-water partitioning) and hydrolysis rates at varying pH.
  • Phase 2 : Use HPLC-MS to track degradation products in simulated soil/water systems.
  • Phase 3 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .

Methodological Tables

Q. Table 1. Synthetic Conditions for Analogous Pyrazole Derivatives

ParameterExample ValuesReference
SolventEthanol, DMF
Reaction Time12–30 hours
Purification MethodColumn chromatography (EtOAc/hexane)
Yield Range70–85%

Q. Table 2. SHELXL Refinement Parameters

ParameterSettingReference
Hydrogen PlacementRiding model (C–H 0.93 Å)
Anisotropic RefinementAll non-H atoms
Twin FractionBASF 0.25–0.75

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.